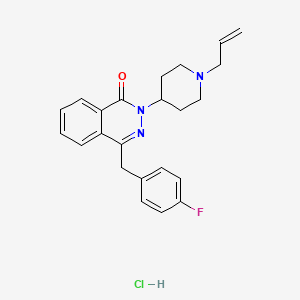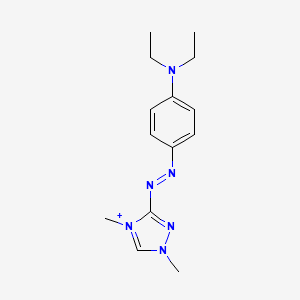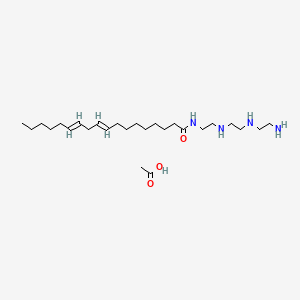
Einecs 275-519-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with N-methylcyclohexylamine (1:1), involves the reaction of oleic acid with N-methylcyclohexylamine. The reaction typically occurs under mild conditions, with the oleic acid being dissolved in a suitable solvent and the N-methylcyclohexylamine being added slowly. The reaction mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more controlled conditions. The process would likely include the use of reactors with precise temperature and pressure controls to ensure consistent product quality. The reaction may also be catalyzed to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oleic acid, compound with N-methylcyclohexylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce saturated amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Oleic acid, compound with N-methylcyclohexylamine (1:1), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in studies involving lipid metabolism and interactions with biological membranes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Wirkmechanismus
The mechanism of action of oleic acid, compound with N-methylcyclohexylamine (1:1), involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with lipid membranes and enzymes involved in lipid metabolism. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic Acid: A monounsaturated fatty acid commonly found in various oils.
N-Methylcyclohexylamine: An organic amine used in various chemical syntheses.
Uniqueness
The uniqueness of oleic acid, compound with N-methylcyclohexylamine (1:1), lies in its combination of properties from both oleic acid and N-methylcyclohexylamine. This combination can result in unique chemical and physical properties that are not present in the individual components.
Eigenschaften
CAS-Nummer |
71486-46-9 |
|---|---|
Molekularformel |
C25H49NO2 |
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
N-methylcyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-8-7-5-3-2-4-6-7/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,2-6H2,1H3/b10-9-; |
InChI-Schlüssel |
MMSDHTYXEZJGBB-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CNC1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CNC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


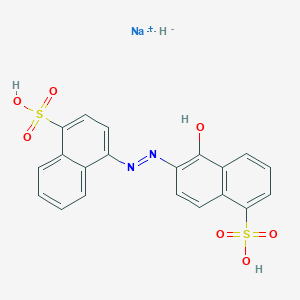

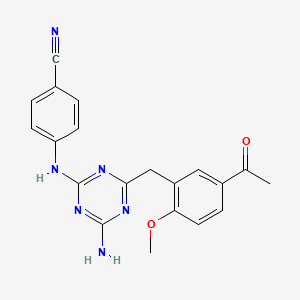
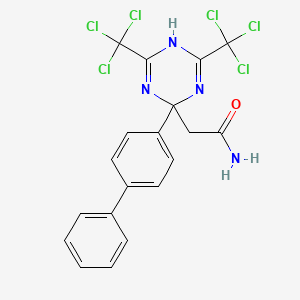
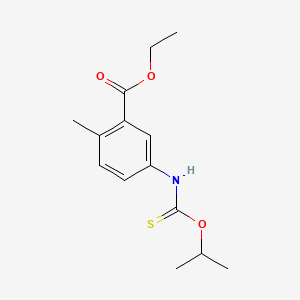
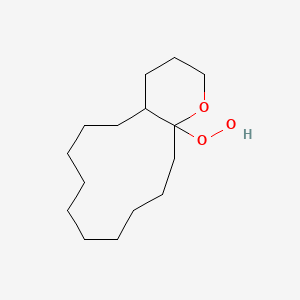
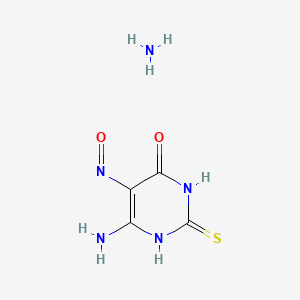
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
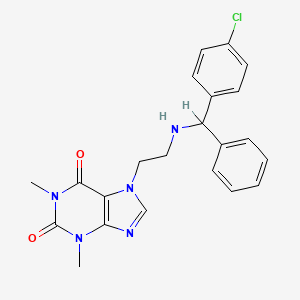
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
